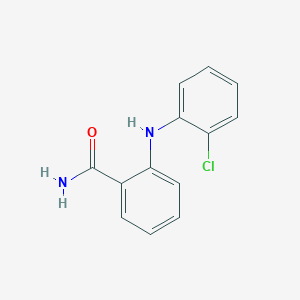

2-(2-Chloroanilino)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClN2O |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

2-(2-chloroanilino)benzamide |

InChI |

InChI=1S/C13H11ClN2O/c14-10-6-2-4-8-12(10)16-11-7-3-1-5-9(11)13(15)17/h1-8,16H,(H2,15,17) |

InChI Key |

KTSIIWWFBREHEM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for the 2-(2-Chloroanilino)benzamide Core

The direct formation of the 2-(2-chloroanilino)benzamide scaffold primarily relies on established amidation techniques that are both robust and versatile.

Classical Acylation Reactions (e.g., Schotten-Baumann Reaction Principles)

The Schotten-Baumann reaction represents a cornerstone of amide synthesis and is readily applicable to the preparation of 2-(2-chloroanilino)benzamide. vedantu.comwikipedia.orgtestbook.com This method involves the acylation of an amine with an acid chloride in the presence of a base. vedantu.comwikidoc.org In this specific synthesis, 2-chloroaniline (B154045) would be treated with a benzoyl chloride derivative.

The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. wikipedia.orgwikidoc.org A base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), is crucial for the reaction to proceed. testbook.combyjus.com The base serves two primary functions: it neutralizes the hydrochloric acid byproduct, which prevents the protonation of the unreacted amine and the amide product, and it shifts the reaction equilibrium towards the formation of the amide. vedantu.comtestbook.combyjus.com The use of pyridine can sometimes enhance the reactivity of the acyl chloride. byjus.com

The general mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acyl chloride. vedantu.com Subsequent elimination of a chloride ion and deprotonation by the base yields the final amide product. vedantu.com This method is widely used in organic synthesis for its efficiency and applicability to a broad range of substrates. wikipedia.orgtestbook.com

Condensation Reactions Involving 2-Chloroaniline and Benzoyl Chloride Derivatives

Condensation reactions provide a direct pathway to the 2-(2-chloroanilino)benzamide core. A common approach involves the reaction of 2-chloroaniline with benzoyl chloride derivatives. jpionline.org This reaction is a form of nucleophilic acyl substitution.

In a typical procedure, 2-chloroaniline is dissolved in a suitable solvent, and the benzoyl chloride derivative is added. jpionline.org The reaction is often carried out in the presence of a base to scavenge the hydrogen chloride that is formed. For instance, the synthesis of 2-chloro-N-phenylbenzamide has been achieved by reacting benzoyl chloride with 2-chloroaniline in ethanol. jpionline.org Similarly, the synthesis of acetamide (B32628) derivatives involves reacting precursors like 4-chloroaniline (B138754) with benzoyl chloride. ontosight.ai

The reaction conditions, such as solvent, temperature, and the nature of the base, can be optimized to improve the yield and purity of the final product. Microwave-assisted synthesis has also been employed to reduce reaction times and enhance yields in analogous benzamide (B126) syntheses.

Advanced Synthetic Strategies for Derivatization and Scaffold Modification

To explore the structure-activity relationships of 2-(2-chloroanilino)benzamide-based compounds, chemists have developed more sophisticated synthetic strategies that allow for extensive derivatization and modification of the core scaffold.

Multi-Step Synthesis Pathways to Functionalized Benzamides

Multi-step synthesis is a powerful approach for creating complex molecules that cannot be made in a single step. vapourtec.com This strategy allows for the sequential introduction of various functional groups onto the benzamide scaffold. For example, a multi-step pathway could start with the synthesis of a core intermediate, which is then subjected to a series of reactions to build the desired functionalized benzamide. nih.gov

A representative multi-step synthesis might involve:

Initial Amide Formation: Synthesis of a basic benzamide structure from a substituted benzoic acid and an aniline (B41778).

Functional Group Interconversion: Modification of existing functional groups. For example, a nitro group can be reduced to an amine, which can then be further derivatized.

Coupling Reactions: Introduction of new substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach aryl or other groups.

This approach offers a high degree of control over the final structure of the molecule, enabling the synthesis of a diverse library of compounds for biological screening. vapourtec.com

One-Pot Reactions for Substituted Benzamide Scaffolds

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. organic-chemistry.orgrsc.org The synthesis of substituted benzamides can be achieved through such streamlined processes. nih.govd-nb.info

For instance, a one-pot method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org While not directly producing a benzamide, this illustrates the principle of one-pot synthesis in creating related heterocyclic structures. A more direct example is the palladium-mediated aminocarbonylation of aryl halides with ammonia (B1221849) surrogates, which can produce primary benzamides in a single step. nih.govd-nb.info This method has been used to synthesize a variety of benzamide model compounds. nih.govd-nb.info

Another one-pot strategy involves the domino reaction of inexpensive and readily available starting materials to yield functionalized acetamides. rsc.org These methods are highly desirable for their operational simplicity and improved yields.

Incorporation of Heterocyclic Moieties onto the Benzamide Backbone (e.g., Imidazole (B134444), Oxadiazole, Benzoxazole (B165842), Thiourea)

To enhance the pharmacological properties of benzamide derivatives, various heterocyclic moieties are often incorporated into the molecular structure.

Imidazole: Imidazole-based N-phenylbenzamide derivatives have been synthesized using one-pot multicomponent reactions. nih.gov For example, reacting phthalic anhydride (B1165640), a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst can yield 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide derivatives. nih.gov Other methods include the cyclization of 3-chloro-2,4-pentanedione with potassium thiocyanate (B1210189) and an aniline to form an imidazole ring, which is then further functionalized. rasayanjournal.co.in

Oxadiazole: Benzamides containing a 1,3,4-oxadiazole (B1194373) ring have been synthesized by reacting benzoyl chlorides with semicarbazide. brieflands.com Another approach involves the cyclization of an intermediate formed from a substituted benzoic acid. nih.gov The 1,2,4-oxadiazole (B8745197) ring can be formed in a one-pot reaction by reacting a methyl-2-chloro-5-(N′-hydroxycarbamimidoyl) benzoate (B1203000) with an acid chloride, followed by cyclization at reflux. nih.govmdpi.com

Benzoxazole: Benzoxazole-benzamide conjugates can be synthesized through multi-step procedures. nih.gov A key step often involves the reaction of a 2-aminophenol (B121084) derivative with a suitable reagent to form the benzoxazole ring. nih.gov Copper-catalyzed Ullmann-type coupling reactions are also employed for the synthesis of 2-arylbenzoxazoles from N-(2-bromophenyl) benzamides. researchgate.net

Thiourea: Thiourea benzamide derivatives are typically synthesized through nucleophilic substitution reactions. tjnpr.orgresearchgate.net For instance, N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide can be prepared by reacting the appropriate starting materials. tjnpr.orgresearchgate.net Another method involves reacting N-phenylthiourea with a benzoyl chloride derivative in the presence of triethylamine. analis.com.my These derivatives can also be synthesized with benzenesulfonamide (B165840) moieties. researchgate.net

Data Tables

Table 1: Examples of Synthesized Heterocyclic Benzamide Derivatives

| Heterocycle | Synthetic Approach | Starting Materials | Reference |

|---|---|---|---|

| Imidazole | One-pot multicomponent reaction | Phthalic anhydride, substituted anilines, 2,3-diaminomaleonitrile | nih.gov |

| 1,3,4-Oxadiazole | Reaction with semicarbazide | Benzoyl chlorides, semicarbazide | brieflands.com |

| 1,2,4-Oxadiazole | One-pot cyclization | Methyl-2-chloro-5-(N′-hydroxycarbamimidoyl) benzoate, acid chloride | nih.govmdpi.com |

| Benzoxazole | Multi-step synthesis | 2-aminophenol derivatives | nih.gov |

| Thiourea | Nucleophilic substitution | N-phenylthiourea, benzoyl chloride derivatives | analis.com.my |

Reductive Alkylation and Subsequent Acylation Strategies

The modification of the benzamide scaffold through reductive alkylation and subsequent acylation represents a versatile strategy for the synthesis of complex molecular architectures. While direct procedures for 2-(2-Chloroanilino)benzamide are not extensively documented, analogous transformations on related benzamide structures provide a strong basis for potential synthetic routes. These methods typically involve the functionalization of the carbon atom alpha to the nitrogen of the amide or at the aromatic rings.

Reductive functionalization of amides can be a powerful tool for creating new carbon-carbon bonds. For instance, dual catalytic systems have been developed for the sp³ α C–H arylation and alkylation of benzamides. acs.org This approach utilizes a combination of nickel and photoredox catalysis to achieve site-selective functionalization under mild conditions. acs.org Such a strategy could potentially be adapted for the alkylation of the N-aryl group in 2-(2-Chloroanilino)benzamide, assuming a suitable C-H bond is accessible for activation.

Another relevant approach is the chromium-catalyzed para-selective alkylation of benzamide derivatives. nih.gov This method allows for the introduction of tertiary alkyl groups at the para-position of the benzamide ring. nih.gov This high regioselectivity is achieved through the use of a chromium(III) precatalyst and an additive like trimethylsilyl (B98337) bromide at room temperature. nih.gov The table below summarizes the key aspects of this methodology.

Table 1: Chromium-Catalyzed para-Selective Alkylation of Benzamides

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | CrCl₃ | nih.gov |

| Reagent | t-butylmagnesium bromide | nih.gov |

| Additive | Chlorodimethyl(phenyl)silane | nih.gov |

| Selectivity | High para-selectivity | nih.gov |

| Key Feature | Formation of arylated quaternary carbon centers | nih.gov |

Following a reductive alkylation step, subsequent acylation can introduce further functional diversity. Nickel-catalyzed reductive asymmetric aryl-acylation of unactivated alkenes tethered to an aryl iodide is a notable example, though it represents a more complex transformation. chinesechemsoc.org In a more direct sense, once an alkyl group has been introduced, standard acylation methods can be employed to modify functionalities on that alkyl chain, provided a suitable handle like a hydroxyl or amino group is present or can be introduced.

A hypothetical two-step sequence for the modification of a related N-aryl benzamide could be envisioned as follows:

Reductive Alkylation : Introduction of an alkyl group onto the aromatic ring of the benzamide or aniline moiety through a directed C-H activation/alkylation protocol.

Subsequent Acylation : If the introduced alkyl group contains a reactive site (e.g., a terminal alcohol), it can be acylated using an acyl chloride or anhydride under standard conditions to yield the final, more complex product.

The feasibility of these strategies for 2-(2-Chloroanilino)benzamide would depend on the specific reaction conditions and the relative reactivity of the different positions on the molecule.

Green Chemistry Considerations and Synthetic Optimization for Benzamide Derivatives

The synthesis of benzamide derivatives is an area of significant focus for the application of green chemistry principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for improvement. sigmaaldrich.com

Several strategies are being explored to make the synthesis of benzamides more sustainable:

Catalytic Amide Bond Formation : Traditional methods often rely on stoichiometric activating agents which generate significant waste. ucl.ac.uk Catalytic methods, such as the dehydrogenative coupling of alcohols and amines using ruthenium catalysts, offer a more atom-economical alternative with dihydrogen as the only byproduct. sigmaaldrich.com Boronic acid-catalyzed amidations also represent a waste-free approach. sigmaaldrich.com

Solvent-Free and Alternative Solvents : A significant portion of chemical waste comes from solvents. mdpi.com Research has focused on developing solvent-free reaction conditions. For example, the N-benzoylation of anilines has been achieved using vinyl benzoate without a solvent or catalyst at room temperature. tandfonline.com When solvents are necessary, the use of greener alternatives to hazardous solvents like DMF and CH₂Cl₂ is encouraged. ucl.ac.ukmdpi.com

Biocatalysis : Enzymes offer a highly selective and environmentally benign route to amide bond formation. rsc.org Hydrolases can be used in low-water systems to drive the equilibrium towards amide synthesis. rsc.org ATP-dependent enzymes, coupled with ATP recycling systems, are also promising for aqueous-based biocatalytic amidation. rsc.org

Energy Efficiency : The use of microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. eurjchem.comresearchgate.net

The table below outlines some green chemistry metrics that can be used to evaluate and compare the sustainability of different synthetic routes for benzamides. researchgate.net

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Description | Significance | Reference |

|---|---|---|---|

| Atom Economy (AE) | The proportion of reactant atoms that are incorporated into the final product. | Higher AE indicates less waste generation. | researchgate.net |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants. | Provides a more practical measure of efficiency than AE. | researchgate.net |

| Environmental Factor (E-Factor) | The ratio of the mass of waste produced to the mass of the desired product. | A lower E-Factor signifies a greener process. | researchgate.net |

| Carbon Efficiency (CE) | The percentage of carbon from the reactants that is incorporated into the product. | Measures the efficiency of carbon utilization. | researchgate.net |

By optimizing reaction conditions to favor higher yields, reduce the number of synthetic steps, and utilize greener reagents and solvents, the environmental impact of producing 2-(2-Chloroanilino)benzamide and other benzamide derivatives can be significantly minimized. whiterose.ac.ukresearchgate.net

Biological Activity Spectrum and Preclinical Evaluation

In Vitro Assays for Biological Activity Profiling of 2-(2-Chloroanilino)benzamide Analogues

Anticancer Activity Assessment in Diverse Cancer Cell Lines (e.g., Cytotoxicity, Antiproliferative Effects)

The anticancer potential of 2-(2-chloroanilino)benzamide analogues has been a significant focus of research. Studies have demonstrated their cytotoxic and antiproliferative effects against a variety of cancer cell lines.

One notable analogue, 2-chloro-N-(phenazin-2-yl)benzamide , exhibited a potent anticancer effect comparable to cisplatin (B142131) against both K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells. nih.gov Importantly, this compound showed low to no effect on non-cancerous 293T cells, suggesting a degree of selectivity. nih.gov Further investigation into its mechanism revealed that it induces apoptosis, a form of programmed cell death, in cancer cells. nih.gov

Derivatives of 2-(2-phenoxyacetamido)benzamides have also been synthesized and evaluated for their antiproliferative activity. nih.gov Several of these compounds were tested against the National Cancer Institute's (NCI) panel of 56 to 58 human tumor cell lines, representing nine different types of cancer: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Among these, compounds 17j , 17r , and 17u were particularly active against the majority of the tumor cell lines, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.101 to 42.8 μM. nih.gov Compound 17j was the most potent, showing submicromolar GI₅₀ values against 44 of the 56 cell lines. nih.gov The mechanism of action for the most active compounds was found to involve the arrest of the cell cycle in the G0-G1 phase and the induction of apoptosis mediated by caspase activation. nih.gov

Structurally similar benzamide (B126) derivatives have also shown significant cytotoxicity against MDA-MB-231 breast cancer cells. Additionally, a related benzamide derivative demonstrated potent activity against HepG2 cells with an IC₅₀ value of 1.30 μM, indicating strong antiproliferative effects.

Table 1: Anticancer Activity of Selected 2-(2-Chloroanilino)benzamide Analogues

| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 2-chloro-N-(phenazin-2-yl)benzamide | K562, HepG2 | Potent anticancer effect, comparable to cisplatin; induces apoptosis. | nih.gov |

| 2-(2-phenoxyacetamido)benzamide (17j) | NCI 56-cell line panel | GI₅₀ < 1 μM against 44 cell lines. | nih.gov |

| 2-(2-phenoxyacetamido)benzamide (17r) | NCI 56-cell line panel | GI₅₀ < 1 μM against 30 cell lines. | nih.gov |

| 2-(2-phenoxyacetamido)benzamide (17u) | NCI 58-cell line panel | GI₅₀ < 1 μM against 26 cell lines. | nih.gov |

| Related Benzamide Derivative | HepG2 | IC₅₀ = 1.30 μM | |

| Benzamide Derivatives | MDA-MB-231 | Significant cytotoxicity. |

Antimicrobial Activity Against Various Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

Analogues of 2-(2-chloroanilino)benzamide have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.

A study on N-(2-chlorophenyl)-2-hydroxybenzamide and its derivatives revealed good activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 0.5 mg/mL. mdpi.com However, these compounds showed no inhibition of Gram-negative bacteria. mdpi.com

In contrast, other research has indicated that some benzamide derivatives exhibit a broader spectrum of action. For instance, 3,4-Dichloro-N-(2-chlorophenyl)benzamide has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Similarly, a new class of small molecules, including the lead compound SIMR 2404 , displayed potent antimicrobial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA), with a MIC of 2 μg/mL. frontiersin.org This compound also showed moderate activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii (MICs between 8–32 μg/mL). frontiersin.org

Furthermore, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was identified as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values between 15.62 and 31.25 μmol/L. nih.gov Some derivatives, like 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide , have also shown strong activity against Gram-positive bacteria, particularly S. aureus.

Table 2: Antimicrobial Activity of Selected 2-(2-Chloroanilino)benzamide Analogues

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–0.5 mg/mL | mdpi.com |

| SIMR 2404 | MRSA, VISA | 2 μg/mL | frontiersin.org |

| SIMR 2404 | E. coli, A. baumannii | 8–32 μg/mL | frontiersin.org |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MSSA & MRSA) | 15.62–31.25 μmol/L | nih.gov |

| 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide | S. aureus | Strong activity |

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Cholinesterases, Ectonucleotidases)

The inhibitory effects of 2-(2-chloroanilino)benzamide analogues on various enzymes have been investigated, revealing their potential to modulate key biological pathways.

Ectonucleotidase Inhibition: Sulfamoyl-benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.orgrsc.org The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3, with IC₅₀ values of 2.88 ± 0.13 μM and 0.72 ± 0.11 μM, respectively. rsc.org Another derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) , selectively blocked h-NTPDase8 with an IC₅₀ of 0.28 ± 0.07 μM. rsc.orgrsc.org

Protease Inhibition: Several benzamide derivatives have been explored as inhibitors of viral proteases. For instance, compounds like DB07800 (N-(2-(((5-Chloro-2-Pyridinyl)Amino)Sulfonyl)Phenyl)-4-(2- oxo-1(2H)-Pyridinyl)Benzamide) have been identified as potential inhibitors of the SARS-CoV-2 main protease. chemrxiv.org Additionally, isoindolines, a class of compounds related to benzamides, have been discovered as potent inhibitors of the SARS-CoV papain-like protease (PLpro). d-nb.info

Kinase Inhibition: Acridone alkaloids, which can be related to the broader class of compounds, have shown inhibitory activity against several kinases. For example, Acrifoline inhibited DYRK1A, CLK1, GSK3, CDK1, and CDK5 with IC₅₀ values ranging from 0.075 to 9 μM. rsc.org

Cholinesterase Inhibition: Some benzamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission.

Table 3: Enzyme Inhibition by 2-(2-Chloroanilino)benzamide Analogues

| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Sulfamoyl-benzamides | h-NTPDases | Selective inhibition of different isoforms (h-NTPDase1, 3, 8). | rsc.orgrsc.org |

| Benzamide Derivatives | SARS-CoV-2 Main Protease | Potential inhibitors identified through screening. | chemrxiv.org |

| Isoindolines | SARS-CoV PLpro | Potent inhibitors discovered. | d-nb.info |

| Acridone Alkaloids | Kinases (DYRK1A, CLK1, etc.) | Inhibition with low micromolar IC₅₀ values. | rsc.org |

| Benzamide Derivatives | Acetylcholinesterase, Butyrylcholinesterase | Evaluated for inhibitory potential. |

Anticonvulsant Activity Screening

The potential of 2-(2-chloroanilino)benzamide analogues as anticonvulsant agents has been explored in preclinical models. A series of 2- and 3-aminobenzanilides were synthesized and evaluated for their anticonvulsant activity in mice against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.gov The 3-aminobenzanilide (B82601) derived from 2,6-dimethylaniline (B139824) was the most potent anti-MES compound, with an ED₅₀ of 13.48 mg/kg. nih.gov

Furthermore, novel acridone-based 1,2,4-oxadiazoles, which are structurally related, have shown potent anticonvulsant activity in the pentylenetetrazole-induced seizure test, with ED₅₀ values ranging from 2.08 to 18.93 mg kg⁻¹. rsc.org Studies on N-substituted 2-anilinophenylacetamides also reported good to moderate anticonvulsant activity. nih.gov Research on imidazole (B134444) derivatives has also identified compounds with strong anticonvulsant properties. scispace.com

Antiviral Activity Evaluation

The antiviral potential of compounds related to 2-(2-chloroanilino)benzamide has been investigated against a range of viruses. A series of 2-diphenyl-benzimidazoles were tested for their antiviral activity against viruses from the Flaviviridae family (such as Yellow Fever Virus), as well as other RNA and DNA viruses. nih.gov One compound, 5-Acetyl-2-(4'-nitrobiphenyl-4-yl)-1H-benzimidazole (24) , emerged as a potent lead against Yellow Fever Virus with an EC₅₀ of 0.5 µM. nih.gov

Niclosamide analogues, which share a similar structural scaffold, have been evaluated for their activity against SARS-CoV-2. nih.gov Compound 5 , with 3′-Cl and 4′-NO₂ substituents on the aniline (B41778) moiety, exhibited the best anti-SARS-CoV-2 activity with an IC₅₀ of 0.057 μM. nih.gov Additionally, N-substituted-2-substituted-benzimidazole derivatives have been synthesized and shown to have significant activity against Tobacco mosaic virus and Sunhemp rosette virus. researchgate.net

Antioxidant Capacity Determination

The antioxidant properties of 2-(2-chloroanilino)benzamide analogues have been assessed through various in vitro assays. A study on amino-substituted N-arylbenzamides demonstrated that many of these compounds exhibit improved antioxidative properties compared to the reference antioxidant butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. nih.gov The trihydroxy derivative 26 was identified as a particularly promising lead compound. nih.gov

Another study on 2-arylbenzimidazole derivatives showed that compounds with a hydroxyl group at the 5-position of the benzimidazole (B57391) ring had comparable or better antioxidant activity than the standard antioxidant tert-butylhydroquinone (B1681946) (TBHQ). nih.gov Compound 4h from this series displayed the highest hydroxyl radical scavenging activity with an EC₅₀ of 46 μM. nih.gov Benzothiazole derivatives have also been synthesized and shown to possess significant radical scavenging potential. innovareacademics.in

Pesticidal Activity Assays (e.g., Larvicidal, Fungicidal)

While specific studies on the larvicidal and fungicidal activities of 2-(2-Chloroanilino)benzamide are not extensively detailed in the available research, the broader class of benzamides, to which it belongs, has demonstrated notable pesticidal properties.

Fungicidal Activity:

Benzamide derivatives have been a subject of interest in the development of new fungicides. For instance, 2-chloro-N-phenylbenzamide was synthesized and evaluated for its antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea, two significant plant pathogens. asianpubs.org This indicates the potential of the chloro-benzamide scaffold in fungicidal applications. The development of resistance in fungi to existing treatments necessitates the exploration of novel chemical entities like these benzamide derivatives. asianpubs.org

Larvicidal Activity:

The larvicidal potential of benzamide-related compounds has also been explored. While direct data on 2-(2-Chloroanilino)benzamide is limited, related structures have shown effects against mosquito larvae. For example, various plant-derived essential oils and their constituents, including compounds with structural similarities to components of benzamides, have demonstrated larvicidal activity against Aedes aegypti. mdpi.comscielo.br The development of new insecticides is crucial due to growing resistance to existing pesticides. mdpi.com Carboxamide compounds, a class that includes benzamides, have shown insecticidal effects against various pests. mdpi.com

The following table summarizes the pesticidal activities observed in related benzamide compounds.

| Compound Class | Activity Type | Target Organism(s) | Key Findings |

| Benzamides | Fungicidal | Sclerotinia sclerotiorum, Botrytis cinerea | 2-Chloro-N-phenylbenzamide showed antifungal activity, highlighting the potential of the scaffold. asianpubs.org |

| Carboxamides | Insecticidal | Spodoptera litura, Aedes aegypti | This class of compounds, which includes benzamides, has shown effects against various insect pests. mdpi.com |

Pharmacological Characterization in Cellular Models

The pharmacological effects of N-substituted benzamides, including compounds structurally related to 2-(2-Chloroanilino)benzamide, have been investigated in various cellular models, revealing significant impacts on cell cycle progression and apoptosis.

Studies on N-substituted benzamides have shown that these compounds can induce a distinct block in the G2/M phase of the cell cycle. nih.govnih.gov This cell cycle arrest is a critical event that occurs prior to the induction of apoptosis. nih.gov For example, the lead compound declopramide, a substituted benzamide, was found to cause a G2/M block in both mouse 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells. nih.govnih.gov This effect was observed even in the presence of caspase inhibitors and in cells overexpressing the anti-apoptotic protein Bcl-2, indicating that the cell cycle arrest is an upstream event to apoptosis. nih.govnih.gov Furthermore, the benzamide-induced G2/M block was found to be independent of p53 activation, as it occurred in p53-deficient HL60 cells. nih.govnih.gov

| Cell Line | Compound Type | Effect on Cell Cycle | Key Findings |

| 70Z/3 (mouse pre-B cells) | N-substituted benzamide (Declopramide) | G2/M phase arrest | Cell cycle block occurs prior to apoptosis and is independent of Bcl-2 overexpression. nih.govnih.gov |

| HL60 (human promyelocytic leukemia) | N-substituted benzamide (Declopramide) | G2/M phase arrest | Cell cycle block is independent of p53 status. nih.govnih.gov |

N-substituted benzamides have been shown to induce apoptosis through the mitochondrial or intrinsic pathway. nih.govmdpi.commedcraveonline.com This process involves the release of cytochrome c from the mitochondria into the cytosol. nih.gov The released cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9. nih.gov Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3, -6, and -7, which execute the apoptotic program. nih.gov

The induction of apoptosis by these benzamides is regulated by the Bcl-2 family of proteins. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit declopramide-induced apoptosis in 70Z/3 cells. nih.govnih.gov Conversely, the pro-apoptotic members of the Bcl-2 family promote the release of cytochrome c. medcraveonline.com The role of caspases in this pathway was confirmed by experiments using caspase inhibitors. The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were able to inhibit apoptosis and improve cell viability, while a caspase-8 inhibitor had less of an effect. nih.govnih.gov This further supports the involvement of the mitochondrial pathway in benzamide-induced apoptosis.

Mechanistic Elucidation of Biological Action

Molecular Target Identification and Validation

Understanding the direct molecular interactions of a compound is fundamental to elucidating its mechanism of action. Research into 2-(2-Chloroanilino)benzamide and related structures has identified several key molecular targets, including enzymes, receptors, and nucleic acids.

Enzyme and Receptor Binding Investigations

Benzamide (B126) derivatives are recognized for their ability to bind to and modulate the activity of various enzymes and receptors. The specific nature of this interaction is highly dependent on the structural characteristics of the analogue. For instance, certain benzamide compounds have been shown to inhibit enzyme families such as human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in nucleotide metabolism. nih.govsemanticscholar.org

In the realm of receptor binding, benzamide analogues have been identified as modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Structure-activity relationship (SAR) studies on these analogues have provided insights into the chemical properties that govern their inhibitory activity on different nAChR subtypes. nih.gov Furthermore, tris-benzamide structures have been developed as modulators that target the binding interface between the estrogen receptor α (ERα) and its coregulator proteins, a key interaction in the progression of certain breast cancers. nih.gov The binding affinity of these compounds to ERα has been quantified, demonstrating potent interaction. nih.gov

| Compound/Analogue Class | Target | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| Sulfamoyl-benzamide derivatives | h-NTPDase1, -2, -3, -8 | Inhibition | Selective inhibition in sub-micromolar concentrations. Compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) was a potent inhibitor of h-NTPDase8 (IC₅₀ = 0.28 ± 0.07 μM). | nih.govsemanticscholar.org |

| Benzamide analogues (e.g., 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Inhibition (Negative Allosteric Modulation) | Lead compound showed an IC₅₀ of 6.0 µM on human α4β2 nAChRs with selectivity over α3β4 nAChRs. | nih.gov |

| Tris-benzamide (ERX-11) | Estrogen Receptor α (ERα) | Binding Modulation | ERX-11 demonstrated strong binding affinity to ERα with an IC₅₀ value of 18 nM, disrupting the ERα-coregulator interaction. | nih.gov |

DNA Interaction Mechanisms

DNA is a primary cellular target for many therapeutic agents. heraldopenaccess.us Benzamide derivatives have been investigated for their potential to interact with DNA, which could disrupt critical cellular processes like replication and transcription. The primary proposed non-covalent binding mechanisms include groove binding, where molecules fit into the minor or major grooves of the DNA helix, and intercalation, where planar structures slide between the base pairs. heraldopenaccess.us

Molecular docking studies have been employed to predict the binding affinity and modes of interaction between benzamide compounds and DNA. These computational models suggest that such interactions are plausible and could contribute to the cytotoxic effects observed in cancer cells. The forces governing these interactions can include van der Waals forces, hydrogen bonds, and electrostatic attractions. nih.gov

Protein Binding Affinity Studies

The biological activity of a compound is intrinsically linked to its ability to bind to specific proteins. For benzamide derivatives, protein binding affinity is a crucial area of investigation. Studies have focused on quantifying these interactions to understand their therapeutic potential. thno.org

A notable example is the development of tris-benzamide analogues designed to mimic the LXXLL helical motif found in coregulator proteins that bind to estrogen receptor α (ERα). nih.gov One such compound, 18h , which features a trans-4-phenylcyclcohexyl group, exhibited a significantly enhanced binding affinity and cell growth inhibition potency compared to the parent compound, ERX-11. nih.gov Similarly, research into small molecules targeting the anti-apoptotic Bcl-2 family of proteins has identified compounds that bind to Bcl-2, Bcl-xL, and Mcl-1, demonstrating the potential of these scaffolds to interfere with protein-protein interactions that are critical for cancer cell survival. thno.org

| Compound/Analogue | Target Protein | Binding Affinity (IC₅₀) | Significance | Reference |

|---|---|---|---|---|

| ERX-11 (Tris-benzamide) | Estrogen Receptor α (ERα) | 18 nM | Demonstrates strong binding, outperforming a native 19-amino acid peptide. | nih.gov |

| Compound 18h (Tris-benzamide analogue) | Estrogen Receptor α (ERα) | ~1.6 nM (Calculated from >10-fold increase over ERX-11) | Optimization led to a >10-fold increase in binding affinity compared to ERX-11. | nih.gov |

| IS20 and IS21 | Bcl-2, Bcl-xL, Mcl-1 | Not specified | Identified as potential new leads that bind to multiple anti-apoptotic proteins. | thno.org |

Cellular Pathway Modulation by Benzamide Analogues

Beyond direct molecular binding, it is crucial to understand how these interactions translate into changes in cellular signaling and regulatory pathways. Benzamide analogues have been shown to modulate key pathways involved in cell growth, proliferation, and survival.

Inhibition of Specific Kinase Signaling Pathways (e.g., VEGFR-2, EGFR)

Receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical mediators of cell signaling pathways that drive cell proliferation and angiogenesis. mdpi.com Their inhibition is a key strategy in cancer therapy. mdpi.comcochrane.org Various benzamide derivatives have been synthesized and evaluated as inhibitors of these kinases.

For example, a series of compounds derived from 4-(2-chloroacetamido)benzoic acid were synthesized and tested for their VEGFR-2 inhibitory activity. nih.govresearchgate.net Several of these compounds showed potent inhibition, with IC₅₀ values in the low nanomolar range, comparable to the established inhibitor sorafenib. nih.govresearchgate.net Similarly, other benzamide structures have shown promise as EGFR inhibitors, which can lead to the arrest of keratinocyte growth and apoptosis. semanticscholar.orgempendium.com

| Analogue Class/Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| bis( mdpi.comfigshare.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives (from 4-(2-chloroacetamido)benzoic acid) | VEGFR-2 | 3.7 nM - 11.8 nM | nih.govresearchgate.net |

| Sorafenib (Reference) | VEGFR-2 | 3.12 nM | nih.govresearchgate.net |

| Chloroacetamide derivatives | VEGFR-2 | As low as 0.081 μM | |

| Nazartinib (Aminobenzimidazole-based) | Mutant EGFR | 1.52 - 6.12 nM | mdpi.com |

Regulation of Anti-Apoptotic Protein Expression (e.g., Bcl-2, Bcl-xL)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. thno.orgnih.govatlasgeneticsoncology.org Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent cell death and are often overexpressed in cancer cells, contributing to tumor progression and therapy resistance. thno.orggoogleapis.com Targeting these proteins is a promising therapeutic strategy. nih.gov

Research has demonstrated that Bcl-2 and Bcl-xL can directly bind to and suppress NALP1, an activator of the inflammatory protease caspase-1, thereby linking the apoptosis machinery with host defense mechanisms. nih.gov Certain benzamide-related compounds have been designed to inhibit these anti-apoptotic proteins. google.comevitachem.com For instance, Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w. evitachem.com Furthermore, studies on other small molecules have shown that they can induce apoptosis in cancer cells by causing a significant decrease in the expression level of Bcl-2 protein. researchgate.net This downregulation of anti-apoptotic proteins shifts the cellular balance towards cell death. researchgate.netnih.gov

Modulation of Neurotransmitter Receptors (e.g., Neuronal Nicotinic Receptors, GABA Receptor)

There is no available research data or scientific literature that specifically investigates or documents the effects of 2-(2-Chloroanilino)benzamide on neuronal nicotinic acetylcholine receptors (nAChRs) or gamma-aminobutyric acid (GABA) receptors. While the broader class of benzamide compounds has been studied for its interactions with various neurotransmitter systems, the specific activity of 2-(2-Chloroanilino)benzamide remains uncharacterized in this context. nih.govnih.govmdpi.commdpi.comfrontiersin.orgscirp.orgscbt.comnih.gov

Deubiquitinase Enzyme Inhibition Pathways

No studies were found that describe or suggest a role for 2-(2-Chloroanilino)benzamide as an inhibitor of deubiquitinase (DUB) enzymes. The potential for this specific compound to interact with or modulate DUB-related cellular pathways has not been reported in the accessible scientific literature. researchgate.netnih.govbmbreports.orgnih.gov

Structure Activity Relationship Sar and Rational Design

Systematic Structural Modifications and Analog Synthesis for SAR Studies

The synthesis of analogs is a cornerstone of SAR studies, allowing researchers to probe the effects of various structural changes on biological activity. For benzamide (B126) scaffolds, synthetic strategies often involve the reaction of a substituted benzoyl chloride with a corresponding aniline (B41778). For instance, the synthesis of N-(2-aminoethyl)-N-phenyl benzamide derivatives has been achieved through reductive amination of anilines with N-Boc-2-aminoacetaldehyde, followed by benzoylation and deprotection. nih.gov

Systematic modifications can be made to different parts of the 2-(2-Chloroanilino)benzamide molecule:

The Benzamide Ring: Substituents can be introduced on this ring to alter electronic and steric properties.

The Anilino Ring: Modifications to the 2-chloroanilino moiety can influence binding affinity and selectivity.

The Amide Linker: The amide bond itself can be replaced with bioisosteres to explore different chemical space. acs.org

A series of novel benzamide-derived compounds were synthesized to evaluate their pharmacological potential. nih.gov These syntheses involved modulating the nature and position of atoms or groups on the benzamide scaffold and varying the length of the methylene (B1212753) chain separating the benzamide from an amine group. nih.gov In another study, a series of benzoxazole-benzamide conjugates were designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

The following table provides examples of synthesized benzamide analogs and their reported biological activities.

| Compound Name | Modification | Biological Activity/Finding | Reference |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Introduction of a benzyloxyphenyl group | Highly potent inhibitors of Trypanosoma brucei (EC50 = 0.001 µM for the most potent compound) | nih.gov |

| Benzoxazole-benzamide conjugates | Linked via a 2-thioacetamido moiety | Good selectivity and excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. | nih.gov |

| 4-amino-N-(4-sulfamoylphenyl)benzamide | Addition of a sulfamoylphenyl group | Synthesis reported in a study on acridine/acridone analogues. | rsc.org |

| 3-(4-(3-(2-Chlorophenyl)ureido)-1H-pyrazol-1-yl)-N-(2-(diethylamino)ethyl)benzamide | Urea linkage and pyrazole (B372694) substitution | Showed JNK3 inhibition potency. | acs.org |

Impact of Substituent Effects on Biological Activity (e.g., Electronic Properties, Steric Hindrance)

The electronic properties and steric hindrance of substituents play a critical role in the biological activity of 2-(2-Chloroanilino)benzamide analogs.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the charge distribution within the molecule, affecting its ability to interact with biological targets. For example, in a series of N-(2-aminoethyl)-N-phenyl-benzamides, the position of a chloro substituent on the benzoyl ring was found to be crucial. The 2-chlorobenzoyl derivative was 3-fold more active than the 3-chloro and almost 8-fold more active than the 4-chlorobenzoyl derivative against Trypanosoma brucei. nih.gov Similarly, a 2-methyl derivative was 14-fold more active than the 4-methyl derivative, and a 2-methoxy analog was at least 4-times more potent than the corresponding 4-methoxy analog. nih.gov This suggests that substitution at the ortho position of the benzoyl ring is favorable for activity.

Steric Hindrance: The size and shape of substituents can create steric hindrance, which may either enhance or diminish biological activity. In a study of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197), it was observed that less steric substitution on the aniline moiety might reduce obstacles for the compound binding to its target receptor, leading to increased activity. mdpi.com Conversely, in some cases, bulkier groups can improve selectivity by preventing the molecule from binding to off-target sites.

The following table summarizes the impact of different substituents on the biological activity of benzamide analogs.

| Substituent Type | Position | Impact on Biological Activity | Reference |

| Chloro | ortho- on benzoyl ring | Increased activity against Trypanosoma brucei compared to meta- and para- substitution. | nih.gov |

| Methyl | ortho- on benzoyl ring | Increased activity against Trypanosoma brucei compared to para- substitution. | nih.gov |

| Methoxy | ortho- on benzoyl ring | Increased activity against Trypanosoma brucei compared to para- substitution. | nih.gov |

| Halogen (Br, Cl) | Pyridyl portion of a benzamide analog | Significant decreases in potency for both hα4β2 and hα3β4 nAChR subtypes. | nih.gov |

| Cyclohexyl | Amide group of benzoxazole-benzamide conjugates | Globally led to more active compounds than a phenyl or a substituted phenyl group. | nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This model then serves as a template for designing new molecules with improved activity. researchgate.net

For benzamide analogs, pharmacophore models have been developed to guide the discovery of novel inhibitors. For instance, a pharmacophore model for negative allosteric modulators (NAMs) of human neuronal nicotinic receptors (nAChRs) was developed based on known active compounds. nih.gov This model featured three hydrophobic regions and one hydrogen bond acceptor. nih.gov The refinement of this pharmacophore using a hit compound from a virtual screen led to the identification of a potent lead molecule. nih.gov

Lead optimization is the process of refining the structure of a lead compound to improve its drug-like properties, such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. sygnaturediscovery.comnuvisan.com This iterative process involves cycles of design, synthesis, and testing. nuvisan.com For 2-(2-Chloroanilino)benzamide and its analogs, lead optimization strategies might include:

Modifying substituents to enhance target binding and reduce off-target effects.

Altering the scaffold to improve pharmacokinetic properties.

Using computational tools like deep learning applications to predict the properties of designed molecules and prioritize them for synthesis. arxiv.org

Conformational Analysis and Bioactivity Correlation

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me The specific three-dimensional conformation that a molecule adopts is often crucial for its biological activity, as it determines how well it can fit into the binding site of its target protein. fiveable.me

For molecules like 2-(2-Chloroanilino)benzamide, the relative orientation of the two aromatic rings and the conformation of the amide linkage are important determinants of bioactivity. The amide group in similar compounds, such as 2-Chloro-N-(2,6-dichlorophenyl)benzamide, tends to adopt a trans conformation, which may be stabilized by hydrogen bonding with biological targets.

The flexibility of a molecule can be both an advantage and a disadvantage. While flexibility allows a molecule to adopt the optimal conformation for binding, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, a common strategy in drug design is to introduce conformational constraints to lock the molecule into its bioactive conformation.

Experimental techniques like X-ray crystallography and NMR spectroscopy, combined with computational methods such as DFT calculations and molecular dynamics simulations, are used to study the conformational preferences of molecules. nih.govnih.gov Understanding the relationship between conformation and bioactivity can guide the design of more rigid and potent analogs.

Computational Chemistry and in Silico Approaches for 2 2 Chloroanilino Benzamide

Computational chemistry and in silico methods provide powerful tools for investigating the properties and potential biological activities of molecules like 2-(2-Chloroanilino)benzamide at a molecular level. These approaches allow for the prediction of interactions with biological targets, the elucidation of structure-activity relationships, and the analysis of dynamic and electronic properties, thereby guiding further experimental research.

Advanced Methodologies for Target Deconvolution

Chemical Proteomics Techniques for Protein Target Identification

Chemical proteomics is a multidisciplinary field that employs chemical probes to study protein function and interaction within complex biological systems, such as cell lysates or living cells. sciex.commdpi.com This approach is fundamental in the process of target deconvolution, which aims to identify the specific molecular targets to which a small molecule binds to elicit a biological response. nih.govresearchgate.net

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to monitor the functional state of entire enzyme families directly in native biological systems. mdpi.comnih.govresearchgate.net The core of ABPP lies in the use of active site-directed chemical probes, known as activity-based probes (ABPs). researchgate.net These probes typically consist of three key components: a reactive group (or "warhead") that covalently binds to a catalytically active residue in the target enzyme's active site, a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment, and a linker that connects the warhead and the tag. researchgate.net

For a compound like 2-(2-Chloroanilino)benzamide, an ABPP-based investigation would first require the design and synthesis of a derivative that incorporates a reactive group and a reporter tag, without losing its original biological activity. This newly synthesized probe would then be incubated with a relevant proteome. The probe would covalently label its protein targets, allowing for their subsequent identification through techniques like mass spectrometry. A common approach involves a competitive ABPP experiment, where the system is pre-incubated with the original, unlabeled 2-(2-Chloroanilino)benzamide, which would compete with the probe for binding to the target proteins. nih.gov A reduction in probe labeling for specific proteins in the presence of the parent compound would confirm them as bona fide targets.

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP), often utilizing affinity-based methods, is a broader approach for identifying the protein targets of a bioactive small molecule. mdpi.comfrontiersin.org Unlike ABPP, which is focused on enzymatic activity, CCCP can identify any protein that binds to the compound with sufficient affinity, regardless of whether it is an enzyme. mdpi.com

In a typical CCCP workflow for 2-(2-Chloroanilino)benzamide, the compound would be chemically modified to allow for its immobilization on a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix. researchgate.net This matrix would then be incubated with a cell or tissue lysate. Proteins that bind to the immobilized compound are "pulled down" and separated from the rest of the proteome. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry. mdpi.com Control experiments, such as using an inactive analog of the compound or competing for binding with an excess of the free, soluble compound, are crucial for distinguishing true targets from non-specific interactions. researchgate.net

Affinity Chromatography-Based Approaches

Affinity chromatography is a powerful technique for isolating and purifying a specific molecule or a group of molecules from a complex mixture. pharmafocusasia.com This method is based on a highly specific biological interaction such as that between an enzyme and substrate, or a receptor and ligand. pharmafocusasia.com In the context of target deconvolution, it is a cornerstone of CCCP. researchgate.net

To apply this to 2-(2-Chloroanilino)benzamide, the compound would serve as the ligand. It would be covalently attached to an inert chromatographic matrix. When a cell lysate is passed through this column, proteins that have a specific affinity for 2-(2-Chloroanilino)benzamide will bind to the matrix, while other proteins will pass through. The bound proteins can then be eluted by changing the experimental conditions, for instance by altering the pH or ionic strength, or by introducing a high concentration of the free compound to out-compete the immobilized version. The eluted proteins are then collected and identified, typically using mass spectrometry. The success of this method hinges on the ability to immobilize the compound without destroying its binding capabilities and ensuring that the interaction with its target is strong enough to withstand the washing steps.

Quantitative Proteomics for Binding Protein Identification (e.g., SILAC)

Quantitative proteomics allows for the measurement and comparison of protein abundance across different samples. nih.gov Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used and robust method for quantitative proteomics. nih.govresearchgate.netnih.gov It involves metabolically labeling the entire proteome of cells by growing them in media containing "heavy" isotope-labeled amino acids (e.g., ¹³C or ¹⁵N-labeled arginine and lysine). nih.gov

In a target identification experiment for 2-(2-Chloroanilino)benzamide, SILAC could be combined with an affinity pulldown. For example, two populations of cells would be cultured: one in "light" medium and one in "heavy" medium. The lysate from the "heavy" cells could be incubated with the affinity matrix bearing 2-(2-Chloroanilino)benzamide, while the "light" lysate is incubated with a control matrix. Alternatively, the "heavy" lysate could be pre-incubated with an excess of free 2-(2-Chloroanilino)benzamide before being added to the affinity matrix, while the "light" lysate is not. After the pulldown, the eluates from both samples are combined and analyzed by mass spectrometry. True binding partners of the compound should show a high heavy-to-light ratio, indicating that their binding to the matrix was specifically competed away by the free compound. researchgate.net This quantitative approach provides a high degree of confidence in the identified targets. nih.gov

Integration of Chemical Genomics and High-Throughput Screening in Target Discovery

Chemical genomics uses small molecules to perturb protein function on a genome-wide scale, providing insights into biological pathways and gene function. d-nb.info High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds for a specific biological activity. japsonline.comnih.gov The integration of these approaches can be a powerful engine for both discovering new bioactive compounds and identifying their targets.

If 2-(2-Chloroanilino)benzamide were identified as a "hit" in a phenotypic HTS campaign (i.e., a screen that measures a complex cellular outcome without a preconceived target), the next challenge would be to identify its molecular target(s). nih.gov One chemical genomics approach to this is to screen a library of known-target compounds to find those that produce a similar phenotype, suggesting they might share a target or pathway with 2-(2-Chloroanilino)benzamide. Another strategy involves creating a library of cells with systematic gene knockdowns or knockouts (e.g., using CRISPR technology) and screening for those that are resistant or hypersensitive to treatment with the compound. A gene whose loss confers resistance would be a strong candidate for the drug's target. These large-scale screening methods, summarized in the table below, provide an unbiased way to generate hypotheses about the mechanism of action for uncharacterized compounds.

| Methodology | Principle | Application to 2-(2-Chloroanilino)benzamide |

| Chemical Proteomics (ABPP) | Covalent labeling of active enzyme sites with a custom probe. researchgate.net | Synthesis of a probe-derivatized version of the compound to identify specific enzyme targets. |

| Chemical Proteomics (CCCP) | Immobilization of the compound to "pull down" binding proteins from a lysate. mdpi.com | Identification of any protein that binds to the compound with sufficient affinity. |

| Affinity Chromatography | Separation based on specific binding of proteins to an immobilized ligand. pharmafocusasia.com | Purification of target proteins from a complex mixture using the compound as the affinity ligand. |

| Quantitative Proteomics (SILAC) | Metabolic labeling of proteomes with "heavy" and "light" amino acids for accurate quantification. nih.gov | Used in conjunction with pulldowns to quantitatively distinguish specific from non-specific binders. |

| Chemical Genomics/HTS | Large-scale screening of compound or genetic libraries to link a compound to a gene or pathway. d-nb.info | Unbiased identification of potential targets by observing cellular responses to the compound in genetically diverse populations. |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, NMR, MS)

Spectroscopic methods are indispensable for determining the molecular architecture of "2-(2-Chloroanilino)benzamide". Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is crucial for identifying the functional groups present in the molecule. For benzamide (B126) derivatives, characteristic absorption bands confirm the presence of key structural features. For instance, the N-H stretch of the amide group is typically observed in the region of 3300 cm⁻¹, while the carbonyl (C=O) stretch gives a strong absorption peak around 1650 cm⁻¹. The presence of aromatic C-H bonds is also confirmed by specific stretching vibrations. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. In the ¹H NMR spectrum of a related compound, N-(2-chlorophenyl)benzamide, the aromatic protons appear as a series of multiplets in the range of δ 7.09-8.48 ppm. rsc.org The amide proton (NH) typically appears as a broad singlet. rsc.org The ¹³C NMR spectrum of N-(2-chlorophenyl)benzamide shows distinct signals for each carbon atom, with the carbonyl carbon appearing significantly downfield. rsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. ontosight.ai For related benzamide compounds, the molecular ion peak is a key identifier. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org

Table 1: Spectroscopic Data for Related Benzamide Structures

| Technique | Feature | Typical Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (CHar) | δ 7.09–8.48 ppm | rsc.org |

| Amide Proton (NH) | δ 8.46 ppm (broad singlet) | rsc.org | |

| ¹³C NMR | Aromatic Carbons (Cq ar, CHar) | δ 121.6–134.9 ppm | rsc.org |

| Carbonyl Carbon (C=O) | ~δ 165.6 ppm | rsc.org | |

| FTIR | N-H Stretch | ~3300 cm⁻¹ | |

| C=O Stretch | ~1650 cm⁻¹ | ||

| MS | Molecular Ion Peak (M+) | m/z 231 for N-(2-chlorophenyl)benzamide | rsc.org |

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of "2-(2-Chloroanilino)benzamide" and for monitoring the progress of its synthesis. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to check the purity of the compound and to follow the course of a chemical reaction. researchgate.net For example, in the synthesis of related benzamide derivatives, TLC with a mobile phase such as hexane:ethyl acetate (B1210297) is used to track the consumption of starting materials and the formation of the product. The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. japsonline.com Visualization of the spots on the TLC plate can be achieved using a UV chamber or an iodine chamber. researchgate.net

The purity of the compound can be assessed by the presence of a single spot on the TLC plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific solvent system and can be used for identification purposes. researchgate.net

Solid-State Characterization in Complex Formation (e.g., SEM, EDX, TGA)

When "2-(2-Chloroanilino)benzamide" is used as a ligand to form metal complexes, solid-state characterization techniques become crucial for understanding the properties of the resulting materials. ajchem-a.com

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and topography of the metal complexes. jetir.org It provides high-resolution images of the sample's surface, revealing details about its texture, and particle shape and size. nih.gov The morphology of the complex can be influenced by the ligand and the metal ion involved. jetir.org

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX (also known as EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. jetir.orgnih.gov It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. This allows for the determination of the elemental composition of the metal complex, confirming the presence of the metal and other elements from the ligand. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. redalyc.org This technique is used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. redalyc.org The decomposition pattern observed in the TGA curve can provide valuable information about the composition and structure of the complex. redalyc.org For instance, the loss of water molecules at lower temperatures is followed by the decomposition of the organic ligand at higher temperatures, eventually leaving a metal oxide residue. redalyc.org

Table 2: Solid-State Analysis Techniques for Metal Complexes

| Technique | Purpose | Information Obtained |

|---|---|---|

| SEM | Surface Morphology Analysis | Provides images of surface texture, particle shape, and size. jetir.orgnih.gov |

| EDX | Elemental Composition | Confirms the presence and relative abundance of elements in the complex. jetir.orgnih.gov |

| TGA | Thermal Stability | Determines decomposition temperatures and the presence of solvent molecules. redalyc.org |

Current Challenges and Future Research Directions

Addressing Discrepancies in Reported Biological Activity Data

A significant challenge in the development of 2-(2-chloroanilino)benzamide as a potential therapeutic agent is the presence of discrepancies in reported biological activity data. These inconsistencies can arise from several factors, including variations in experimental protocols and the inherent stability of the compounds being tested.

Contradictions in biological findings may stem from variability in the assays used, such as differences in cell lines, reagent concentrations, and incubation times. To mitigate these issues, a standardized approach to testing is crucial. This includes performing dose-response validation to determine IC₅₀/EC₅₀ values across multiple, independent experiments and utilizing target specificity assays to confirm that the observed biological effect is due to the compound's interaction with its intended target.

Furthermore, the chemical stability and purity of the test compounds are critical. Some related N-(benzoyloxy)benzamide compounds have been identified as potentially promiscuous, meaning they can interact with multiple targets non-specifically. mdpi.com There is also the possibility of degradation over time or under specific assay conditions, such as during freeze-thaw cycles or in the presence of solvents like DMSO, leading to the formation of reactive byproducts like isocyanates through Lossen rearrangement. mdpi.com These degradation products may be responsible for the observed biological activity, rather than the parent compound. Therefore, rigorous quality control, including purity analysis by methods like LCMS and stability studies under various conditions, is essential before and during biological evaluation to ensure the reliability and reproducibility of the data. mdpi.com

Exploring Novel Biological Activities and Therapeutic Applications for 2-(2-Chloroanilino)benzamide and its Derivatives

While initial research has highlighted certain biological activities, there is a vast, unexplored potential for 2-(2-chloroanilino)benzamide and its derivatives in various therapeutic areas. The benzamide (B126) scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives have been investigated for a wide range of biological effects. jpionline.orgresearchgate.net

Future research should focus on screening 2-(2-chloroanilino)benzamide and newly synthesized analogs against a broader range of biological targets. Given the activities observed in related benzamide structures, promising areas for investigation include:

Anticancer Activity : Benzamide derivatives have shown potential as anticancer agents by inhibiting various targets crucial for tumor growth and survival, such as histone deacetylases (HDACs), vascular endothelial growth factor receptor-2 (VEGFR-2), and the anti-apoptotic protein Bcl-2. nih.govnih.govgoogle.com

Antimicrobial Activity : Novel derivatives, including those incorporating sulfinyl groups or linked to other heterocyclic systems like benzothiazole, have demonstrated significant antibacterial activity against pathogens such as S. aureus and Pseudomonas aeruginosa. jpionline.orgresearchgate.net

Neurodegenerative Diseases : Certain benzamide structures are being explored as potential treatments for Alzheimer's and Parkinson's disease by targeting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Anticoagulant Activity : Some benzamide derivatives have been identified as inhibitors of Factor Xa (FXa), a key enzyme in the blood coagulation cascade, suggesting potential applications as anticoagulants. scialert.net

| Potential Therapeutic Area | Target/Mechanism of Action | Related Benzamide Derivatives |

| Oncology | VEGFR-2 Inhibition | Benzoxazole-Benzamide Conjugates nih.gov |

| Histone Deacetylase (HDAC) Inhibition | Benzamide-based HDAC inhibitors nih.gov | |

| Bcl-2 Inhibition | N-(phenylsulfonyl)benzamides google.com | |

| Infectious Diseases | Antibacterial | Chloro-substituted salicylanilides, 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide jpionline.orgmdpi.com |

| Antiviral (Adenovirus) | 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues nih.gov | |

| Neurodegenerative Disorders | AChE/BACE1 Inhibition | N,N′-(1,3-phenylene)bis(3,5-dimethoxybenzamide) mdpi.com |

| Nicotinic Receptor Modulation | 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide nih.gov | |

| Thrombosis | Factor Xa (FXa) Inhibition | 2-substituted benzamidobenzene derivatives scialert.net |

Advancements in Synthesis and Derivatization Strategies for Enhanced Bioactivity

The development of efficient and versatile synthetic methodologies is paramount for creating libraries of 2-(2-chloroanilino)benzamide derivatives for biological screening. Future research in this area should focus on both optimizing existing synthetic routes and exploring novel, "green" chemistry approaches to reduce environmental impact. researchgate.net

Key strategies for enhancing bioactivity through derivatization include:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the 2-(2-chloroanilino)benzamide core is essential. This involves introducing a variety of substituents onto the aniline (B41778) and benzamide rings to probe their effects on potency, selectivity, and pharmacokinetic properties. For example, studies on related benzamides have shown that the position and electronic nature of substituents can dramatically influence activity against targets like adenovirus replication and nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov

Bioisosteric Replacement : Replacing key functional groups with bioisosteres can lead to improved properties. For instance, creating amide bioisosteres, such as triazoles or oxadiazoles, has been a successful strategy in modulating the activity of related compounds. nih.gov

Hybrid Molecule Design : Combining the 2-(2-chloroanilino)benzamide scaffold with other known pharmacophores can generate hybrid molecules with dual or enhanced activity. An example is the conjugation of benzamides with benzoxazole (B165842) moieties to create potent VEGFR-2 inhibitors. nih.gov

Advanced Synthetic Methods : The adoption of modern synthetic techniques, such as microwave-assisted synthesis and the use of novel catalysts like copper nanoparticles, can accelerate the synthesis of new derivatives and improve reaction yields. dokumen.pub Furthermore, solvent-free and catalyst-free "green" protocols are being developed for benzamide synthesis, offering a more sustainable approach. researchgate.net

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A holistic understanding of the therapeutic potential of 2-(2-chloroanilino)benzamide can be achieved by integrating experimental data with computational modeling. This synergistic approach can accelerate the drug discovery process by providing insights that are difficult to obtain through experimentation alone.

Future research should increasingly leverage this integration:

Molecular Docking and Dynamics : Computational docking studies can predict how 2-(2-chloroanilino)benzamide and its derivatives bind to the active sites of protein targets. nih.govscialert.net This information helps in rationalizing observed biological activities and in designing new derivatives with improved binding affinity. Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be employed to understand the electronic properties of the molecule, predict its reactivity, and analyze spectroscopic data (e.g., IR frequencies), providing a deeper understanding of its chemical behavior. researchgate.net

QSAR and Pharmacophore Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov Pharmacophore modeling helps to identify the key chemical features required for biological activity, guiding the design of new molecules.

By combining these computational tools with empirical data from X-ray crystallography, NMR, and biological assays, researchers can build a comprehensive model of the structure-activity relationships governing the 2-(2-chloroanilino)benzamide scaffold, paving the way for the development of novel and effective therapeutic agents. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Chloroanilino)benzamide, and how can purity be ensured?

Answer:

The synthesis typically involves coupling 2-chloroaniline with benzoyl chloride derivatives under controlled conditions. A common approach is nucleophilic acyl substitution, where the amine group of 2-chloroaniline reacts with an activated benzamide intermediate. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

- Purity validation : Confirm via HPLC (>95% purity) and LC-MS to detect trace impurities .

Basic: Which spectroscopic techniques are critical for characterizing 2-(2-Chloroanilino)benzamide?

Answer:

A multi-technique approach is essential:

- NMR : H and C NMR confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons) and substitution patterns .

- IR Spectroscopy : Detect the amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 261.06) and fragments .

Advanced: How can reaction conditions be optimized to minimize by-products like 4-chlorobenzamide?

Answer:

By-product formation (e.g., 4-chlorobenzamide) often arises from hydrolysis or thermal degradation. Mitigation strategies include:

- Temperature control : Maintain reactions below 60°C to prevent decomposition .

- Catalyst use : Add triethylamine or DMAP to accelerate coupling and reduce side reactions .

- Real-time monitoring : Employ in-situ FTIR or UHPLC to track intermediates and adjust conditions dynamically .

Advanced: What structural features of 2-(2-Chloroanilino)benzamide influence its biological activity, and how can SAR studies be designed?

Answer:

The chloro-substituent and amide linkage are critical for target binding. For SAR:

- Analog synthesis : Modify the chloro position (e.g., 3- or 4-chloro isomers) or replace the benzamide with heterocycles .

- Assay selection : Use kinase inhibition or cytotoxicity assays (e.g., MTT on cancer cell lines) to compare activity .

- Computational modeling : Perform docking studies with targets like EGFR or Bcl-2 to rationalize activity differences .

Advanced: How does 2-(2-Chloroanilino)benzamide degrade under varying pH and light conditions?

Answer:

Stability studies reveal:

- Acidic conditions : Hydrolysis of the amide bond generates 2-chloroaniline and benzoic acid derivatives .

- UV exposure : Photooxidation produces nitroso by-products, detected via LC-MS/MS .

- Mitigation : Store in amber vials at pH 6–8 and -20°C to prolong stability .

Advanced: What analytical methods are suitable for quantifying 2-(2-Chloroanilino)benzamide in complex biological matrices?

Answer:

- UHPLC/MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM transitions (e.g., m/z 261→154 for quantification) .

- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) enhances recovery from plasma or tissue homogenates .

Advanced: How do structural analogs of 2-(2-Chloroanilino)benzamide compare in anticancer activity?

Answer:

Comparative studies (e.g., Table 1) show:

| Compound | Structural Modification | IC (μM) | Target |

|---|---|---|---|

| 2-(2-Chloroanilino)benzamide | None (parent) | 12.5 | EGFR |

| 4-Chloro analog | Chloro at para position | 8.2 | Bcl-2 |

| N-Methylated derivative | Methyl on amide nitrogen | >50 | Inactive |

| Key takeaway: Para-substitution enhances potency, while N-methylation abolishes activity . |

Advanced: How can contradictory data on the compound’s mechanism of action be resolved?

Answer:

Contradictions (e.g., reported activity against both kinases and proteases) require:

- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm primary targets .

- Biochemical assays : Compare inhibitory constants (K) across purified enzymes .

- Omics profiling : Transcriptomics or phosphoproteomics identifies downstream pathways affected .

Advanced: What are the environmental and toxicological risks associated with 2-(2-Chloroanilino)benzamide?

Answer:

- Ecotoxicology : The compound shows moderate aquatic toxicity (LC = 5 mg/L in Daphnia magna). Use biodegradation screening (OECD 301F) to assess persistence .

- Metabolite analysis : Hepatic microsomal studies identify hydroxylated metabolites, which may require genotoxicity testing (Ames assay) .